Phaseic acid
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Overview
Description
Phaseic acid is an apo carotenoid sesquiterpenoid and an alpha,beta-unsaturated monocarboxylic acid. It has a role as a metabolite. It is a conjugate acid of a this compound anion.
Scientific Research Applications
1. Plant Hormone Research
Phaseic acid (PA) has been a subject of interest in plant hormone research. Previously considered an inactive catabolite of abscisic acid (ABA), recent studies have shown that PA actually functions as an ABA receptor agonist, impacting plant water use and availability. This discovery highlights PA's role in prolonging ABA effects in vivo, thus contributing significantly to our understanding of plant physiology and environmental adaptation (Tu, Ning, & Xu, 2018); (Lozano-Juste & Cutler, 2016).
2. Neuroprotective Properties
Research has identified PA's presence in the mammalian brain, specifically in mouse and rat brains, where it plays a protective role against glutamate toxicity. This protection is achieved through the reversible inhibition of glutamate receptors, particularly during ischemic brain injury. Such findings open new avenues for exploring PA as a potential neuroprotective agent (Hou et al., 2016).
3. Application in Synthesis and Chemical Reactions
PA has also found its application in the field of organic chemistry. For instance, a system for phase-switch synthesis using boronic acid functionality, which facilitates compound transfer between organic solvents and water, has been developed. This system highlights the utility of PA in enhancing chemical synthesis processes (Mothana, Grassot, & Hall, 2010).
4. Hormonal Activity in Seed Plants
In seed plants, PA, a catabolite of ABA, emerges as a signaling molecule that fine-tunes plant physiology, environmental adaptation, and development. The emergence of a PA reductase that modulates its concentrations and the functional diversification of the ABA receptor family to perceive PA, indicate its role as a hormone in seed plants. This aspect of PA contributes to the adaptive plasticity of signaling outcomes in plants (Weng, Ye, Li, & Noel, 2016).
Properties
Molecular Formula |
C15H20O5 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1 |
InChI Key |
IZGYIFFQBZWOLJ-UUZREKTLSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O |
SMILES |
CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |
Synonyms |
phaseic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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